An In-depth Technical Guide to N-(4-methoxybenzyl)-6-chloropyrazin-2-amine
An In-depth Technical Guide to N-(4-methoxybenzyl)-6-chloropyrazin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-methoxybenzyl)-6-chloropyrazin-2-amine (CAS 355836-31-6), a substituted pyrazine derivative with significant potential in medicinal chemistry. Drawing from available data on this compound and its structural analogs, this document details its physicochemical properties, a representative synthetic route, and its emerging role as a kinase inhibitor.
Core Molecular Attributes
N-(4-methoxybenzyl)-6-chloropyrazin-2-amine belongs to the class of 2,6-disubstituted pyrazines, a scaffold of considerable interest in drug discovery. The presence of a chlorine atom at the 6-position and a 4-methoxybenzylamino group at the 2-position of the pyrazine ring are key structural features that dictate its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| CAS Number | 355836-31-6 | - |
| Molecular Formula | C12H12ClN3O | Calculated |
| Molecular Weight | 249.70 g/mol | Calculated |
| IUPAC Name | N-(4-methoxybenzyl)-6-chloropyrazin-2-amine | - |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | Estimated to be in the range of 96-99 °C | Based on N-(4-methoxybenzyl)pyrazin-2-amine[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Based on 2-amino-6-chloropyrazine[2] |
Note: Some properties are estimated based on structurally similar compounds due to the limited availability of experimental data for the target molecule.
Synthesis and Mechanism
The synthesis of N-(4-methoxybenzyl)-6-chloropyrazin-2-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile.
Representative Synthetic Workflow
The synthesis of the title compound typically starts from a commercially available precursor, 2-amino-6-chloropyrazine.
Caption: Synthetic pathway for N-(4-methoxybenzyl)-6-chloropyrazin-2-amine.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example based on general procedures for the synthesis of 2,6-disubstituted pyrazines[3][4]:
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Reaction Setup: To a dry reaction vessel, add 2-amino-6-chloropyrazine (1 eq.), 4-methoxybenzylamine (1.2 eq.), cesium carbonate (2 eq.), and a palladium catalyst/ligand system such as Pd2(dba)3 (0.05 eq.) and Xantphos (0.1 eq.).
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Solvent Addition: Add anhydrous dioxane to the vessel under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-methoxybenzyl)-6-chloropyrazin-2-amine.
Biological Activity and Applications in Drug Discovery
The 2,6-disubstituted pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors[5]. N-(4-methoxybenzyl)-6-chloropyrazin-2-amine and its analogs have been investigated as inhibitors of several important cancer-related kinases.
Targeting Protein Kinases
Research has shown that 2,6-disubstituted pyrazine derivatives can act as potent inhibitors of Casein Kinase 2 (CK2) and Pim kinases[3][6]. Both CK2 and Pim kinases are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is implicated in various cancers[3][6].
Caption: Inhibition of CK2 and PIM kinases by the target compound.
The pyrazine core often acts as a hinge-binder, with one of the nitrogen atoms forming a crucial hydrogen bond with the kinase hinge region[5]. The substituents at the 2 and 6 positions then occupy adjacent pockets, and their nature determines the potency and selectivity of the inhibitor. The 4-methoxybenzyl group likely plays a significant role in the binding affinity and selectivity profile of the molecule.
Potential Therapeutic Indications
Given its activity against CK2 and Pim kinases, N-(4-methoxybenzyl)-6-chloropyrazin-2-amine and its derivatives could be further developed for the treatment of various malignancies. Additionally, recent studies have highlighted the potential of CK2 inhibitors as antiviral agents, suggesting another possible therapeutic avenue for this class of compounds[7][8].
Safety and Handling
Detailed toxicological data for N-(4-methoxybenzyl)-6-chloropyrazin-2-amine are not available. Therefore, it is prudent to handle this compound with the same precautions as its precursor, 2-amino-6-chloropyrazine, which is classified as an irritant[9].
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: In case of contact, wash with soap and water.
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Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration.
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Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.
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Conclusion
N-(4-methoxybenzyl)-6-chloropyrazin-2-amine is a promising molecule in the field of medicinal chemistry. Its 2,6-disubstituted pyrazine core makes it a valuable scaffold for the development of kinase inhibitors with potential applications in oncology and virology. While more research is needed to fully characterize its properties and biological activity, the available information suggests that it is a compound worthy of further investigation by researchers in drug discovery and development.
References
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Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
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ChEMBL. (n.d.). Document: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (CHEMBL4219163). EMBL-EBI. [Link]
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OSTI.GOV. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]
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Galal, K. A., Krämer, A., Strickland, B. G., Smith, J. L., Dickmander, R. J., Moorman, N., & Willson, T. (2024). Identification of 4-(6-((2-methoxyphenyl) amino) pyrazin-2-yl) benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. [Link]
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Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Annals of Medicine. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
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World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]
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MDPI. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]
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Smith, J. L., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. [Link]
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SSRN. (2023). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antiviral Activity and Improved Selectivity Over Pim3. [Link]
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